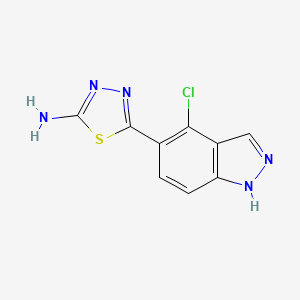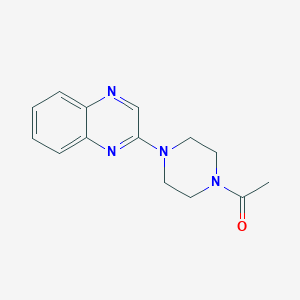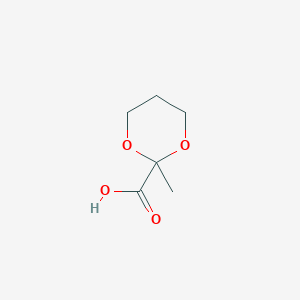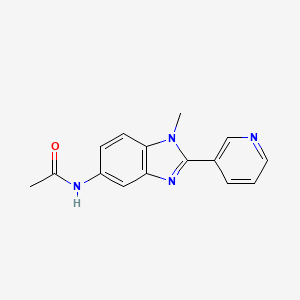
3-acetyl-5-bromo-6-propan-2-yl-1H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-acetyl-5-bromo-6-propan-2-yl-1H-pyridin-2-one is a heterocyclic compound that contains a pyridine ring substituted with acetyl, bromo, and propan-2-yl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-5-bromo-6-propan-2-yl-1H-pyridin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a pyridine derivative followed by acetylation and alkylation reactions. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-acetyl-5-bromo-6-propan-2-yl-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The bromo group can be substituted with other nucleophiles, leading to a wide range of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-acetyl-5-bromo-6-propan-2-yl-1H-pyridin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-acetyl-5-bromo-6-propan-2-yl-1H-pyridin-2-one involves its interaction with specific molecular targets. The acetyl and bromo groups can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s biological activity. The molecular pathways involved may include inhibition of enzymes or modulation of receptor activity.
Comparación Con Compuestos Similares
Similar Compounds
3-acetyl-5-bromo-6-methyl-1H-pyridin-2-one: Similar structure but with a methyl group instead of a propan-2-yl group.
3-acetyl-5-chloro-6-propan-2-yl-1H-pyridin-2-one: Similar structure but with a chloro group instead of a bromo group.
3-acetyl-5-bromo-6-ethyl-1H-pyridin-2-one: Similar structure but with an ethyl group instead of a propan-2-yl group.
Uniqueness
The uniqueness of 3-acetyl-5-bromo-6-propan-2-yl-1H-pyridin-2-one lies in its specific substitution pattern, which can lead to distinct chemical and biological properties. The presence of the propan-2-yl group can influence the compound’s steric and electronic characteristics, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H12BrNO2 |
|---|---|
Peso molecular |
258.11 g/mol |
Nombre IUPAC |
3-acetyl-5-bromo-6-propan-2-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C10H12BrNO2/c1-5(2)9-8(11)4-7(6(3)13)10(14)12-9/h4-5H,1-3H3,(H,12,14) |
Clave InChI |
SNRHTLZEYDVOLQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=C(C(=O)N1)C(=O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Phenyl {2-[(phenylmethyl)oxy]phenyl}carbamate](/img/structure/B13873295.png)
![Propan-2-yl 2-[1-(3,4-difluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13873306.png)


![methyl 2-[5-bromo-4-(4-chlorophenyl)sulfanyl-7-iodo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl]acetate](/img/structure/B13873317.png)

![5-[6-(Methyloxy)-2-naphthalenyl]-2-pyridinecarboxylic acid](/img/structure/B13873326.png)


